molecular formula C18H20Cl2N2O3S B2552349 2-(2,4-dichlorophenoxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide CAS No. 2034456-15-8

2-(2,4-dichlorophenoxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide

Cat. No. B2552349
M. Wt: 415.33
InChI Key: HRUDEWVRUCFPJZ-UHFFFAOYSA-N
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Description

The compound "2-(2,4-dichlorophenoxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known as acetamides, which are characterized by the presence of an acetyl (CH3CON-) group linked to an amine (NH2). While the specific compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and acetamide groups have been synthesized and studied, suggesting that the compound of interest may have been synthesized through similar methods and may exhibit related properties and reactivity.

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorophenol with dichloroacetamide derivatives. For instance, "N-Phenyl-2,2-di(4-chlorophenoxy)acetamide" was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent . The reaction conditions such as temperature, time, and feed composition were optimized to achieve a 75% yield. This suggests that the synthesis of the compound might also involve similar reactants and conditions, possibly substituting the phenyl groups with furan and thiomorpholine moieties.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and sometimes X-ray crystallography. For example, the structure of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was elucidated using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . These techniques could be applied to determine the molecular structure of the compound , providing insights into its three-dimensional conformation and electronic environment.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often influenced by the substituents attached to the acetamide moiety. The presence of chlorophenyl groups, for example, can lead to interactions such as hydrogen bonding and halogen bonding, as seen in the crystal structures of "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide" and "2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide" . These interactions can significantly affect the reactivity of the compounds. The compound , with its dichlorophenoxy and furan-thiomorpholine substituents, may also exhibit unique reactivity patterns, potentially forming similar intermolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms and aromatic systems can affect properties such as solubility, melting point, and stability. The provided papers do not directly discuss the physical properties of the compounds synthesized, but techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could be used to investigate these properties for the compound of interest. Chemical properties, such as acidity or basicity, reactivity towards nucleophiles or electrophiles, and susceptibility to hydrolysis, can be inferred from the functional groups present in the molecule.

Scientific Research Applications

Pharmacological Interest and Receptor Binding

One study focused on a compound with a similar structure, "2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide", demonstrating significant affinity for σ1 receptors, suggesting potential for treating inflammatory pain through σ1 receptor modulation. This compound exhibited a strong antinociceptive effect, highlighting its therapeutic potential in pain management (Navarrete-Vázquez et al., 2016).

Antimicrobial Applications

Research into related compounds, such as "2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes", synthesized using the Gewald reaction, revealed antimicrobial properties. These studies suggest the chemical framework's potential for developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Arora et al., 2013).

Structural Studies for Material Science

Further, the structural aspects of amide-containing compounds, like "N-cyclohexyl-2-(quinolin-8-yloxy) acetamide" and its derivatives, have been explored for their potential in forming gels and crystalline structures upon treatment with various acids. These studies contribute to understanding the material properties of such compounds, potentially useful in designing new materials with specific mechanical and chemical properties (Karmakar et al., 2007).

Derivative Synthesis for Chemical Research

Another research direction involves the synthesis and study of "4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one". This compound's synthesis, structure elucidation, and molecular docking studies provide insights into its potential chemical and biological activities, suggesting avenues for the development of novel chemical entities (Sun et al., 2021).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c19-13-3-4-16(14(20)10-13)25-12-18(23)21-11-15(17-2-1-7-24-17)22-5-8-26-9-6-22/h1-4,7,10,15H,5-6,8-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUDEWVRUCFPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide

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